molecular formula C17H17NO B13434979 Deschloro Acenapine

Deschloro Acenapine

Cat. No.: B13434979
M. Wt: 251.32 g/mol
InChI Key: ZGNIVYPANONZHS-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro Acenapine is a structurally related impurity and a critical reagent used in the analytical profiling and quality control of the atypical antipsychotic drug Asenapine . Asenapine is approved for the treatment of schizophrenia and bipolar I disorder, functioning as an antagonist at a range of dopaminergic and serotonergic receptors, with a unique pharmacological profile that includes minimal muscarinic activity . In pharmaceutical research and development, the synthesis and characterization of such impurities are vital for validating analytical methods, ensuring product safety, and meeting regulatory requirements for drug submission, such as Abbreviated New Drug Applications (ANDAs) . The study of this compound allows researchers to monitor and control the quality of Asenapine throughout its commercial production, helping to guarantee the consistency and purity of the final drug product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(2S,6S)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene

InChI

InChI=1S/C17H17NO/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18/h2-9,14-15H,10-11H2,1H3/t14-,15-/m1/s1

InChI Key

ZGNIVYPANONZHS-HUUCEWRRSA-N

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=CC=CC=C3OC4=CC=CC=C24

Canonical SMILES

CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Q & A

Q. How should researchers address potential biases in preclinical studies of this compound?

  • Methodological Answer : Adopt blinded experimental designs:

Randomize treatment groups and use coded samples.

Pre-register study protocols on platforms like OSF.

Disclose funding sources and conflicts of interest in publications.
Follow ARRIVE guidelines for reporting animal studies .

Q. What are the best practices for sharing complex datasets on this compound to enhance reproducibility?

  • Methodological Answer : Use FAIR data principles:

Deposit raw data in repositories (e.g., Zenodo, Figshare) with unique DOIs.

Provide metadata aligned with MIAME (for genomics) or MIAPE (for proteomics).

Include step-by-step analysis scripts (e.g., Python/R) in supplementary materials .

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